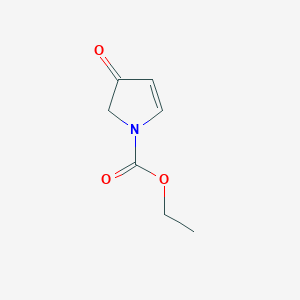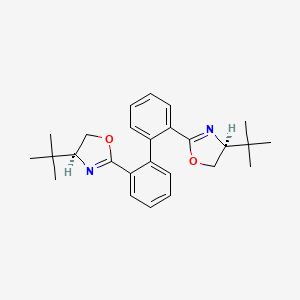
2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound featuring two oxazoline rings attached to a biphenyl core The presence of the tert-butyl groups adds steric hindrance, influencing the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of oxazoline rings from corresponding amino alcohols and carboxylic acids. The reaction conditions often include the use of dehydrating agents to facilitate the cyclization process. For instance, the reaction between 4-tert-butylphenylglycine and 2-bromobenzoyl chloride in the presence of a base like triethylamine can yield the desired oxazoline rings .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl core, especially at positions ortho to the oxazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through its oxazoline rings and biphenyl core. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The pathways involved may include coordination with metal ions and interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- 2,2’-Bis((S)-4-(ethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- 2,2’-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
Uniqueness
The uniqueness of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl lies in the presence of the bulky tert-butyl groups, which significantly influence its chemical reactivity and stability compared to its analogs. This steric hindrance can lead to unique catalytic properties and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C26H32N2O2 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(4S)-4-tert-butyl-2-[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H32N2O2/c1-25(2,3)21-15-29-23(27-21)19-13-9-7-11-17(19)18-12-8-10-14-20(18)24-28-22(16-30-24)26(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-/m1/s1 |
Clave InChI |
LJWGDPWOMPINOU-FGZHOGPDSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



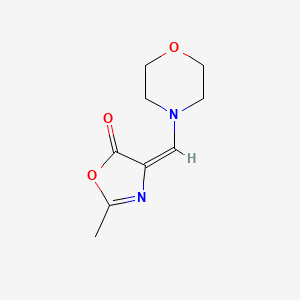

![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
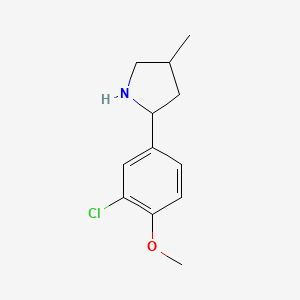
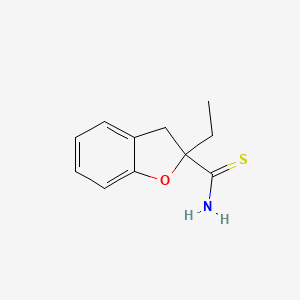
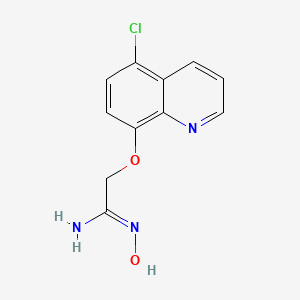

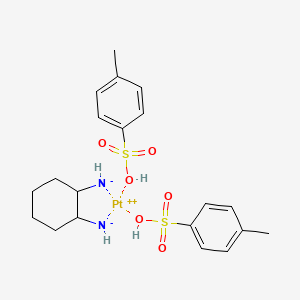
![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
